

Spectroscopic Profile of 2-Methylhexane: A Technical Guide

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Compound of Interest

Compound Name: 2-Methylhexane

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-methylhexane** (C_7H_{16}), a branched-chain alkane. The following sections detail the interpretation of its mass spectrum, infrared (IR) spectrum, and both proton (1H) and carbon-13 (^{13}C) nuclear magnetic resonance (NMR) spectra. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in various research and development settings.

Mass Spectrometry

Mass spectrometry of **2-methylhexane** involves the ionization of the molecule and the subsequent fragmentation into characteristic charged particles. The resulting mass spectrum displays the relative abundance of these fragments, providing a molecular fingerprint.

Table 1: Mass Spectrometry Data for **2-Methylhexane**

Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Proposed Fragment Ion
100	Present (Molecular Ion)	$[\text{C}_7\text{H}_{16}]^+$
85	High	$[\text{C}_6\text{H}_{13}]^+$
71	High	$[\text{C}_5\text{H}_{11}]^+$
57	High	$[\text{C}_4\text{H}_9]^+$
43	100 (Base Peak)	$[\text{C}_3\text{H}_7]^+$

Data sourced from NIST Mass Spectrometry Data Center and other chemical databases.[\[1\]](#)[\[2\]](#)

The fragmentation pattern is typical for a branched alkane, with cleavage preferentially occurring at the branch point to form more stable secondary carbocations.[\[3\]](#)[\[4\]](#) The base peak at m/z 43 corresponds to the stable isopropyl cation.[\[3\]](#)

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A small sample of **2-methylhexane** is introduced into the mass spectrometer, typically after separation by gas chromatography (GC-MS).[\[5\]](#)[\[6\]](#) In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion ($[\text{M}]^+$).[\[5\]](#)[\[7\]](#) This high-energy ionization process induces fragmentation of the molecular ion. The resulting positively charged fragments are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[\[5\]](#)[\[7\]](#) A detector then records the relative abundance of each fragment.

Infrared (IR) Spectroscopy

Infrared spectroscopy of **2-methylhexane** reveals information about the types of chemical bonds present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers.

Table 2: Infrared (IR) Spectroscopy Data for **2-Methylhexane**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
2975 - 2845	C-H Stretching	-CH ₃ , -CH ₂ -, -CH
1480 - 1440	C-H Bending (Scissoring)	-CH ₂ -
1470 - 1435	C-H Bending (Asymmetric)	-CH ₃
1385 - 1370	C-H Bending (Symmetric)	-CH ₃
~1340	C-H Bending	-CH-
~725	C-H Rocking	-(CH ₂) _n - (n≥4)

Data is characteristic for alkanes and specifically interpreted for **2-methylhexane**.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

The IR spectrum of **2-methylhexane** is characterized by strong absorptions in the 3000-2850 cm⁻¹ region due to C-H stretching vibrations.[\[8\]](#)[\[9\]](#) The various bending vibrations for methyl, methylene, and methine groups appear in the fingerprint region (below 1500 cm⁻¹).[\[8\]](#)

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A small amount of liquid **2-methylhexane** is placed directly onto the surface of an ATR crystal (e.g., ZnSe or diamond). An infrared beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific wavelengths corresponding to the vibrational frequencies of the molecule's bonds. The detector measures the attenuated infrared beam, and a Fourier transform is used to generate the infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹³C-NMR Spectroscopy

The ^{13}C -NMR spectrum of **2-methylhexane** shows six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule.[12]

Table 3: ^{13}C -NMR Chemical Shift Data for **2-Methylhexane**

Carbon Atom	Chemical Shift (δ) in ppm
C1	14.18
C2	28.15
C3	38.96
C4	23.14
C5	29.88
C6	22.71
C7 (methyl on C2)	22.71

Note: The two methyl groups attached to C2 are chemically equivalent and thus produce a single signal.[12] Solvent: CDCl_3 , Frequency: 25.16 MHz.[13]

^1H -NMR Spectroscopy

The ^1H -NMR spectrum of **2-methylhexane** is more complex due to spin-spin coupling between neighboring protons. The spectrum shows overlapping signals, but at high resolution, six distinct proton environments can be identified.[14]

Table 4: ^1H -NMR Chemical Shift Data for **2-Methylhexane**

Proton Environment	Approximate Chemical Shift (δ) in ppm	Multiplicity
-CH ₃ (C1)	0.90	Triplet
-CH- (C2)	1.53	Multiplet
-CH ₂ - (C3)	1.22	Multiplet
-CH ₂ - (C4)	1.34	Multiplet
-CH ₂ - (C5)	1.20	Multiplet
-CH ₃ (C6)	0.90	Triplet
-CH ₃ (on C2)	0.83	Doublet

Solvent: CDCl₃, Frequency: 90 MHz.[13][14]

The chemical shifts and splitting patterns are consistent with the structure of **2-methylhexane**, following the n+1 rule for spin-spin coupling.[14]

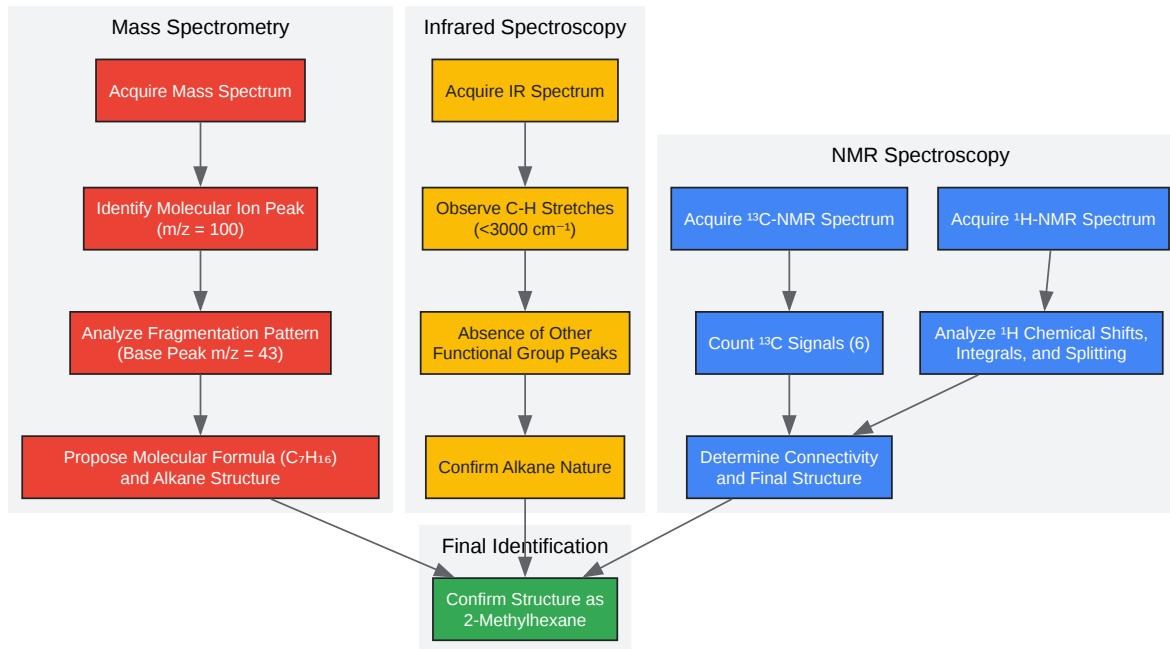
Experimental Protocol: NMR Spectroscopy

A sample of **2-methylhexane** (typically 5-25 mg for ¹H-NMR, and a more concentrated solution for ¹³C-NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[15] The deuterated solvent is used to avoid large solvent signals in the ¹H-NMR spectrum and to provide a lock signal for the spectrometer.[12][14] A small amount of a reference standard, such as tetramethylsilane (TMS), is often added, which is defined as having a chemical shift of 0.0 ppm.[12][14] The sample tube is placed in the NMR spectrometer, which subjects the sample to a strong magnetic field and radiofrequency pulses. The resulting signals (free induction decay or FID) are detected, and a Fourier transform is applied to generate the NMR spectrum.

Spectroscopic Data Interpretation Workflow

The following diagram illustrates a logical workflow for the interpretation of spectroscopic data to identify an unknown compound, using **2-methylhexane** as an example.

Workflow for Spectroscopic Identification of 2-Methylhexane

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Spectroscopic Data Interpretation Workflow

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